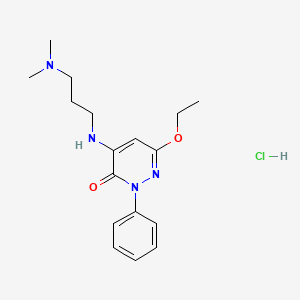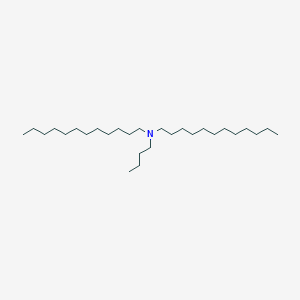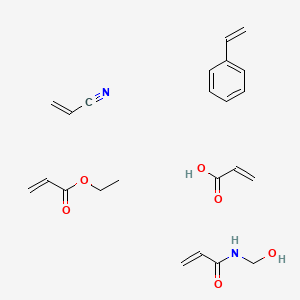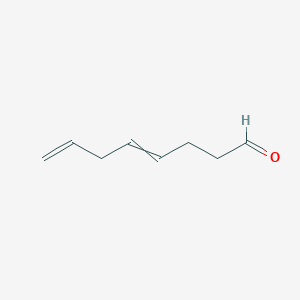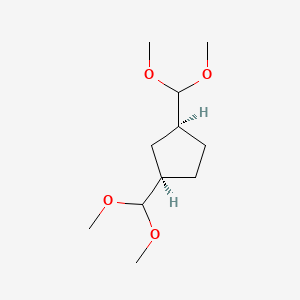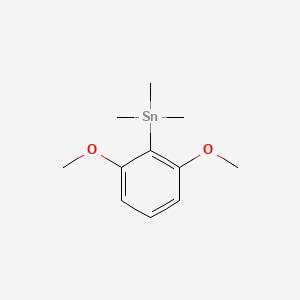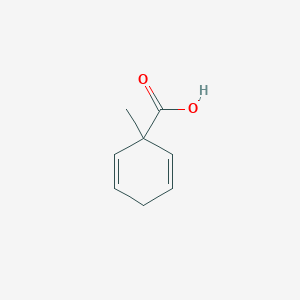
1-Methylcyclohexa-2,5-diene-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methylcyclohexa-2,5-diene-1-carboxylic acid is an organic compound with the molecular formula C8H10O2. It is a derivative of cyclohexadiene, featuring a carboxylic acid group and a methyl group attached to the cyclohexadiene ring. This compound is of interest in organic chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methylcyclohexa-2,5-diene-1-carboxylic acid can be synthesized through various methods. One common approach involves the deprotonation of the compound using n-butyllithium (n-BuLi) in the presence of tetramethylethylenediamine (TMEDA), followed by alkylation . This method offers a direct and highly diastereoselective route to the corresponding 4-substituted products.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis, such as batch reactors and continuous flow systems, can be applied to scale up the laboratory procedures.
Chemical Reactions Analysis
Types of Reactions: 1-Methylcyclohexa-2,5-diene-1-carboxylic acid undergoes several types of chemical reactions, including:
Alkylation: The compound can be alkylated using alkyl halides in the presence of a strong base like n-BuLi.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although specific details on these reactions are limited.
Common Reagents and Conditions:
Alkylation: n-BuLi and TMEDA are commonly used reagents for the alkylation of this compound.
Oxidation and Reduction: Standard oxidizing and reducing agents can be employed, although specific conditions may vary.
Major Products Formed:
Alkylation Products: The major products of alkylation are 4-substituted derivatives of this compound.
Scientific Research Applications
1-Methylcyclohexa-2,5-diene-1-carboxylic acid has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Pharmaceutical Research:
Mechanism of Action
The mechanism of action of 1-methylcyclohexa-2,5-diene-1-carboxylic acid primarily involves its reactivity towards various chemical reagents. The deprotonation and subsequent alkylation reactions are highly diastereoselective, leading to specific stereoisomers . The molecular targets and pathways involved in its reactions depend on the specific reagents and conditions used.
Comparison with Similar Compounds
2-Methylcyclohexa-1,5-diene-1-carboxylic acid: This compound is similar in structure but differs in the position of the methyl group.
1,2-Dihydroxy-6-methylcyclohexa-3,5-dienecarboxylate: Another related compound with hydroxyl groups attached to the cyclohexadiene ring.
Uniqueness: 1-Methylcyclohexa-2,5-diene-1-carboxylic acid is unique due to its specific substitution pattern, which influences its reactivity and the types of products formed in chemical reactions .
Properties
CAS No. |
52457-01-9 |
|---|---|
Molecular Formula |
C8H10O2 |
Molecular Weight |
138.16 g/mol |
IUPAC Name |
1-methylcyclohexa-2,5-diene-1-carboxylic acid |
InChI |
InChI=1S/C8H10O2/c1-8(7(9)10)5-3-2-4-6-8/h3-6H,2H2,1H3,(H,9,10) |
InChI Key |
RSUIVFYNKBBBFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=CCC=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Nitro-4-[(pyridin-4-yl)sulfanyl]aniline](/img/structure/B14633196.png)

